5-Azido-1-pentanamine HCl

Description

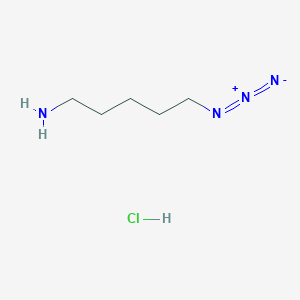

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-azidopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4.ClH/c6-4-2-1-3-5-8-9-7;/h1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQZCVINXYATJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCN=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Azido 1 Pentanamine Hydrochloride

Precursor Selection and Initial Functionalization Strategies

The initial step in synthesizing 5-Azido-1-pentanamine hydrochloride involves the careful selection of a starting material and a strategy to introduce the required functional groups onto a five-carbon chain. The two primary approaches involve either the direct azidation of a precursor already containing an amino group or the formation of a diazide intermediate followed by selective reduction.

One direct route begins with a pentane (B18724) derivative that already contains a primary amine and a suitable leaving group. A common precursor for this method is a 5-halopentanamine, such as 5-chloro-1-pentanamine or 5-bromo-1-pentanamine. The synthesis proceeds via a nucleophilic substitution reaction where an azide (B81097) salt, typically sodium azide (NaN₃), displaces the halide.

This reaction is a classic Sₙ2 displacement, where the azide anion acts as a potent nucleophile. jove.com The efficiency of this protocol is dependent on factors such as the choice of solvent, reaction temperature, and the nature of the leaving group (I > Br > Cl). Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to solubilize the azide salt and facilitate the substitution reaction. A key advantage of this method is its straightforwardness, potentially leading to the desired product in a single step from a commercially available precursor. An analogous synthesis, the preparation of 3-azido-1-propylamine, is achieved by reacting 3-chloropropyl-1-amine hydrochloride with sodium azide in water at elevated temperatures. rsc.org

Table 1: Comparison of Precursors for Aminopentane-Based Azidation

| Precursor | Leaving Group | Reactivity | Considerations |

| 5-Iodo-1-pentanamine | Iodide | Highest | Often prepared in situ; may be less stable. |

| 5-Bromo-1-pentanamine | Bromide | High | Good balance of reactivity and stability. |

| 5-Chloro-1-pentanamine | Chloride | Moderate | Less reactive, may require harsher conditions. |

| 5-Tosyl-1-pentanamine | Tosylate | High | Good leaving group, but requires an extra synthetic step. |

An alternative and highly effective strategy involves the creation of a symmetrical diazide intermediate, which is then selectively functionalized. This route typically starts with a 1,5-dihalopentane, such as 1,5-dibromopentane. Both halide atoms are substituted by azide groups in a double displacement reaction with an excess of sodium azide. bris.ac.uk

This method yields 1,5-diazidopentane (B195282), a symmetrical molecule that serves as a versatile precursor. The primary advantage of this approach is the avoidance of protecting group chemistry for the amine functionality during the azidation step. The challenge, however, is transferred to the subsequent step, which requires the selective reduction of only one of the two identical azide groups to a primary amine, a non-trivial transformation that demands precise reaction control.

Selective Reduction Techniques for Monofunctionalization

The successful synthesis of 5-Azido-1-pentanamine from a 1,5-diazidopentane intermediate hinges on the ability to selectively reduce one azide group while leaving the other intact. This monofunctionalization is a critical step that can be achieved through several advanced reduction methodologies.

The Staudinger reduction is a well-established method for converting azides to amines using a phosphine (B1218219) reagent, most commonly triphenylphosphine (B44618) (PPh₃). researchgate.netnih.gov The reaction proceeds through the formation of an aza-ylide intermediate, which is then hydrolyzed to produce the primary amine and triphenylphosphine oxide. nih.gov

Achieving selective reduction of one azide in a diazide compound requires careful control of reaction conditions. Key parameters include the stoichiometry of the phosphine reagent, reaction temperature, and time. By using a stoichiometric amount (one equivalent or slightly less) of triphenylphosphine relative to the diazide, the reaction can be biased towards mono-reduction. Lowering the reaction temperature can also enhance selectivity. nih.gov Research has shown that modifying the Staudinger reaction, for instance by using trimethylphosphine (B1194731) at low temperatures, can achieve good regioselectivity in compounds containing multiple azides. nih.gov

Table 2: Phosphine Reagents in Staudinger Reduction

| Reagent | Characteristics | Application Notes |

| Triphenylphosphine (PPh₃) | Most common, stable, solid reagent. | Standard choice; selectivity achieved by controlling stoichiometry. |

| Trimethylphosphine (PMe₃) | More reactive, liquid, pyrophoric. | Can offer higher reactivity and selectivity at low temperatures. nih.gov |

| Tributylphosphine (PBu₃) | Liquid, less reactive than PMe₃. | Used when milder conditions are required. |

Catalytic hydrogenation is another powerful technique for the reduction of azides to amines. jove.com This method involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst. Common catalysts include palladium on carbon (Pd/C) and platinum dioxide (PtO₂), often referred to as Adams' catalyst. bris.ac.ukthieme-connect.de

The primary challenge in this context is preventing the over-reduction of the diazide to the corresponding diamine. Chemoselectivity can be achieved by carefully selecting the catalyst, solvent, and reaction pressure. For instance, certain catalysts exhibit different activities towards various functional groups. Rhodium on alumina (B75360) (Rh/Al₂O₃) has been reported as an effective catalyst for the chemoselective reduction of azides under mild conditions, potentially preserving other sensitive functionalities. bris.ac.uk Controlling the amount of hydrogen gas supplied or adding a catalyst poison in trace amounts can also be employed to halt the reaction after the first reduction has occurred, although this requires precise monitoring.

Table 3: Catalytic Systems for Selective Azide Reduction

| Catalyst | Support | Typical Conditions | Selectivity Profile |

| Palladium (Pd) | Carbon (C) | H₂ (1 atm), RT, Methanol (B129727) | Highly active, risk of over-reduction. thieme-connect.de |

| Platinum Dioxide (PtO₂) | None | H₂ (1-3 atm), RT, Ethanol/Acetic Acid | Very active, often used for complete reductions. bris.ac.uk |

| Rhodium (Rh) | Alumina (Al₂O₃) | H₂ (1 atm), RT, Toluene/EtOAc | High selectivity for azides in the presence of other labile groups. bris.ac.uk |

| Nickel Boride (Ni₂B) | In situ | NaBH₄, NiCl₂, Methanol | Effective for a wide range of azides. organic-chemistry.org |

Salt Formation for Research Application and Handling

The final step in the synthesis is the conversion of the free base, 5-Azido-1-pentanamine, into its hydrochloride salt. This is a standard acid-base reaction where the basic amino group reacts with hydrochloric acid (HCl). libretexts.org The reaction is typically performed by dissolving the purified amine in a suitable organic solvent, such as diethyl ether or ethanol, and adding a solution of HCl in the same or a miscible solvent. The resulting ammonium (B1175870) salt, being ionic, is often insoluble in nonpolar organic solvents and precipitates out, allowing for easy isolation by filtration.

The formation of the hydrochloride salt serves several critical purposes for research and handling. libretexts.org

Enhanced Stability: Amine salts are generally crystalline solids that are more stable and have a longer shelf-life compared to the corresponding free amines, which can be volatile liquids susceptible to oxidation and reaction with atmospheric carbon dioxide. libretexts.org

Improved Handling: The conversion from a potentially odorous, volatile liquid to a non-volatile, crystalline solid simplifies weighing, storage, and general laboratory manipulation. spectroscopyonline.com

Increased Water Solubility: The ionic nature of the hydrochloride salt significantly increases its solubility in water and other polar solvents. spectroscopyonline.comalfa-chemistry.com This property is crucial for many research applications, particularly in biochemistry and medicinal chemistry, where compounds are often used in aqueous buffer systems.

This final purification and salt formation step ensures that 5-Azido-1-pentanamine hydrochloride is obtained as a stable, easy-to-handle solid of high purity, ready for its intended downstream applications.

Comparative Analysis of Synthetic Efficiencies and Scalability

The selection of a synthetic route for 5-Azido-1-pentanamine hydrochloride is often a trade-off between yield, cost, safety, and scalability. This analysis examines three distinct approaches: selective reduction of 1,5-diazidopentane, nucleophilic substitution of 5-halo-1-pentanamines, and a multi-step synthesis commencing from 5-amino-1-pentanol (B144490).

Method 1: Selective Reduction of 1,5-Diazidopentane

This method involves the partial reduction of 1,5-diazidopentane to selectively convert one of the azide functionalities into a primary amine.

Synthetic Scheme: N₃-(CH₂)₅-N₃ → H₂N-(CH₂)₅-N₃·HCl

Method 2: Nucleophilic Substitution of 5-Halo-1-pentanamine

This widely applicable method involves the reaction of a 5-halo-1-pentanamine (e.g., 5-chloro-1-pentanamine) with an azide salt, typically sodium azide, to introduce the azide functionality.

Synthetic Scheme: X-(CH₂)₅-NH₂·HCl + NaN₃ → N₃-(CH₂)₅-NH₂·HCl (where X = Cl, Br, I)

This route is often favored for its high yields, with analogous reactions of other halo-amines reporting yields in the range of 98-99%. The starting materials, such as 5-chloro-1-pentanamine hydrochloride, are generally more accessible and less hazardous than 1,5-diazidopentane. The reaction conditions are typically straightforward, involving the displacement of the halide in a suitable solvent.

From a scalability perspective, this method presents several advantages. The use of less hazardous starting materials simplifies handling and reduces the need for highly specialized containment facilities. The high reaction efficiency minimizes the formation of byproducts, simplifying the purification process, which often involves simple extraction and crystallization. However, the cost and availability of the 5-halo-1-pentanamine precursor can be a limiting factor for large-scale industrial production.

Method 3: Synthesis from 5-Amino-1-pentanol

This multi-step approach begins with the readily available and relatively inexpensive starting material, 5-amino-1-pentanol. The synthesis involves the conversion of the primary alcohol functionality into an azide group.

Synthetic Scheme: HO-(CH₂)₅-NH₂ → N₃-(CH₂)₅-NH₂·HCl

A significant advantage of this route is the availability of a green and highly efficient synthesis for the 5-amino-1-pentanol precursor, which can be produced from 3,4-dihydro-2H-pyran in yields as high as 93%. This initial step is reported to be scalable and environmentally friendly. The subsequent conversion of the hydroxyl group to an azide can be achieved through various methods, such as activation of the alcohol (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with sodium azide.

Comparative Data of Synthetic Methodologies

| Parameter | Method 1: Selective Reduction of 1,5-Diazidopentane | Method 2: Nucleophilic Substitution of 5-Halo-1-pentanamine | Method 3: Synthesis from 5-Amino-1-pentanol |

| Starting Material | 1,5-Diazidopentane | 5-Halo-1-pentanamine | 5-Amino-1-pentanol |

| Reported Yield | ~85% | 98-99% (analogous reactions) | ~93% (for precursor) + subsequent conversion |

| Scalability | Challenging due to hazardous intermediate | Good | Excellent |

| Key Advantages | High yield in a single step from diazide | High reaction efficiency, less hazardous starting materials | Green and scalable synthesis of precursor, cost-effective |

| Key Disadvantages | Hazardous and potentially explosive precursor, purification challenges | Cost and availability of halo-amine precursor | Multi-step process |

| Safety Considerations | High risk due to diazide intermediate | Moderate, requires careful handling of sodium azide | Moderate, requires careful handling of sodium azide |

Each of the discussed synthetic methodologies for 5-Azido-1-pentanamine hydrochloride presents a unique set of advantages and disadvantages. The selective reduction of 1,5-diazidopentane offers a high-yield, one-step conversion but is hampered by significant safety concerns related to its precursor, making it less suitable for large-scale production without specialized facilities. The nucleophilic substitution of 5-halo-1-pentanamines provides excellent yields and utilizes less hazardous materials, making it a strong candidate for both laboratory and industrial synthesis, with the main consideration being the cost and availability of the starting material. The route starting from 5-amino-1-pentanol, supported by a green and scalable synthesis of the precursor, emerges as a highly promising option for large-scale, cost-effective, and safer production, despite being a multi-step process. The ultimate choice of synthetic route will depend on the specific requirements of the production scale, cost constraints, and the safety infrastructure available.

Elucidation of Intrinsic Reactivity and Mechanistic Pathways

Azide (B81097) Group Reactivity in Diverse Chemical Environments

Organic azides are highly versatile functional groups known for their participation in a variety of transformations. The azide group in 5-Azido-1-pentanamine is no exception and serves as a precursor for nitrogen-containing compounds through reduction, cycloaddition, and reactions with electrophiles or nucleophiles.

The reduction of the azide moiety is a fundamental transformation that converts 5-Azido-1-pentanamine into 1,5-diaminopentane (cadaverine). This conversion is highly efficient and can be achieved through several methods, most notably catalytic hydrogenolysis and the Staudinger reaction.

Catalytic Hydrogenolysis : This method involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction proceeds smoothly under mild conditions to yield the corresponding primary amine and nitrogen gas as the sole byproduct.

Staudinger Reaction : This reaction provides a mild, non-reductive pathway to the amine. It involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an aza-ylide intermediate. wikipedia.orgnih.gov Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. This method is particularly useful when other reducible functional groups are present in the molecule. wikipedia.org

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, PtO₂ | Clean reaction with N₂ as the only byproduct; common in industrial applications. |

| Staudinger Reaction | 1. PPh₃ or other phosphines 2. H₂O | Mild conditions, tolerant of many other functional groups. wikipedia.orgnih.gov |

| Metal Hydride Reduction | LiAlH₄, NaBH₄ | Effective but can also reduce other functional groups like esters or ketones. |

The azide functional group exhibits dual reactivity. The terminal nitrogen atom (Nγ) is mildly nucleophilic, while the central nitrogen (Nα) can react with strong electrophiles. wikipedia.orgnih.gov

Nucleophilic Character : The terminal nitrogen can attack electrophilic centers. For instance, organic azides can react with activated iminium salts, leading to the formation of complex nitrogen-containing intermediates. nih.gov

Electrophilic Character : While alkyl azides like 5-Azido-1-pentanamine are not strongly electrophilic, the reactivity of the azide group can be significantly enhanced by the presence of electron-withdrawing groups. acs.orgnih.govresearchgate.net In general, nucleophiles tend to attack the terminal nitrogen atom of the azide. wikipedia.orgnih.gov

Perhaps the most significant reaction of organic azides is their participation in 1,3-dipolar cycloadditions. acs.orgnih.gov In these reactions, the azide acts as a 1,3-dipole, reacting with a "dipolarophile," such as an alkyne or an alkene, to form a five-membered heterocyclic ring. wikipedia.org

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to produce a 1,2,3-triazole is a cornerstone of "click chemistry." wikipedia.orgyoutube.commasterorganicchemistry.com This reaction is known for its high efficiency, specificity, and mild reaction conditions. The reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium. ijrpc.comnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction proceeds rapidly at room temperature and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. ijrpc.com

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : In contrast to copper catalysis, ruthenium catalysts typically yield the 1,5-disubstituted triazole isomer. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : For applications where metal catalysts are undesirable (e.g., in biological systems), strained cyclooctynes can be used. The ring strain of the alkyne significantly accelerates the reaction rate without the need for a catalyst. acs.orgnih.gov

The azide group of 5-Azido-1-pentanamine readily participates in these cycloaddition reactions, allowing it to be conjugated to a wide variety of molecules containing alkyne functionalities. broadpharm.com

Amine Group Reactivity and Derivatization Strategies

The primary amine group of 5-Azido-1-pentanamine is a versatile nucleophile that engages in a host of classical organic reactions, providing a gateway for derivatization.

The primary amine readily reacts with carboxylic acids and their derivatives to form stable amide bonds. This is one of the most common methods for derivatizing the amine terminus of the molecule. broadpharm.com

Reaction with Acyl Chlorides/Anhydrides : These highly reactive acylating agents react rapidly with the amine, often in the presence of a non-nucleophilic base to scavenge the HCl or carboxylic acid byproduct.

Peptide Coupling Reagents : Carboxylic acids can be coupled directly with the amine using activating agents such as carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents (e.g., HBTU, HATU). These reagents form a highly reactive intermediate with the carboxylic acid, which is then readily attacked by the amine.

| Acylating Agent/Method | Typical Conditions | Advantages |

|---|---|---|

| Acyl Chlorides | Aprotic solvent, base (e.g., pyridine, Et₃N) | High reactivity, rapid reaction. |

| Activated Esters (e.g., NHS esters) | Aprotic or protic solvents (e.g., DMF, H₂O) | Stable intermediates, often used in bioconjugation. broadpharm.com |

| Carbodiimide Coupling (EDC/DCC) | Aprotic solvent (e.g., DCM, DMF) | Direct use of carboxylic acids, mild conditions. |

The amine group undergoes condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). broadpharm.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the imine product.

The resulting imine can exist in equilibrium with its tautomeric form, the enamine, particularly if there is an α-hydrogen on either the carbonyl or amine side of the C=N bond. ub.edu The position of this equilibrium depends on the substitution pattern and the reaction conditions. Aldehydes generally show a higher tendency to form stable imines compared to ketones. ub.edu

Formation of Nitrogen-Containing Heterocyclic Systems (e.g., Oxadiazoles, Guanidines)

A notable application of 5-Azido-1-pentanamine is in the synthesis of the cytotoxic marine natural products, phidianidines A and B. This synthesis provides a clear example of the stepwise formation of both guanidine (B92328) and oxadiazole systems from a single precursor.

The initial step involves the reaction of the primary amine of 5-Azido-1-pentanamine. It is first converted into a cyanamide, which then reacts with hydroxylamine to yield N-5-azidopentyl-N′-hydroxyguanidine. This intermediate is crucial for the subsequent construction of the oxadiazole ring. The hydroxyguanidine derivative undergoes a cyclization reaction with an indole-3-acetyl chloride to form a 3-amino-1,2,4-oxadiazole core. In this transformation, the amine functionality of the original 5-Azido-1-pentanamine becomes a substituent on the newly formed heterocyclic ring.

Following the formation of the oxadiazole, the terminal azide group, which remained inert during the previous reaction steps, is selectively reduced. The resulting amine is then elaborated into a guanidine group, completing the synthesis of the phidianidine natural products. This synthetic strategy highlights the utility of 5-Azido-1-pentanamine as a linker that facilitates the construction of complex molecules by leveraging the orthogonal reactivity of its two functional groups.

| Starting Material | Intermediate | Heterocyclic Product |

|---|---|---|

| 5-Azido-1-pentanamine | N-5-azidopentyl-N′-hydroxyguanidine | 3-(5-azidopentylamino)-5-((indol-3-yl)-methyl)-1,2,4-oxadiazole |

Cascade and Tandem Reaction Sequences Involving Both Functionalities

The presence of two reactive sites on 5-Azido-1-pentanamine introduces the potential for its use in cascade and tandem reactions, where multiple bonds are formed in a single operation. Such processes are highly efficient and can rapidly generate molecular complexity.

Intramolecular Cyclization Processes (e.g., Aza-Prins Reactions)

The aza-Prins reaction is a powerful acid-catalyzed or Lewis acid-promoted cyclization used for synthesizing nitrogen-containing heterocycles, particularly piperidines gre.ac.ukresearchgate.netrsc.org. The reaction involves the cyclization of an alkene onto an iminium ion, which is typically formed from the condensation of a homoallylic amine and an aldehyde researchgate.net.

A standard aza-Prins reaction requires the amine to have a carbon-carbon double bond at the C-4/C-5 position (a homoallylic amine) to facilitate the intramolecular cyclization. 5-Azido-1-pentanamine HCl, in its native form, lacks the necessary alkene functionality and is therefore not a direct substrate for the classical aza-Prins cyclization. To engage in such a reaction, the molecule would first need to be chemically modified to introduce a homoallylic moiety.

While there are no specific documented instances of 5-Azido-1-pentanamine participating in an aza-Prins reaction, its primary amine could, in principle, be derivatized to form a suitable precursor for this type of intramolecular cyclization.

Catalytic Hydroamination Reactions

Catalytic hydroamination is an atom-economical process that involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond (alkene, alkyne, or allene) frontiersin.orgprinceton.edu. This reaction is a direct method for synthesizing more complex amines, imines, and enamines frontiersin.org.

The primary amine in 5-Azido-1-pentanamine makes it a potential substrate for intermolecular hydroamination reactions with various unsaturated partners. However, the practical application of this compound in such reactions presents challenges. Many effective catalysts for hydroamination are based on transition metals (e.g., gold, copper, zirconium) which can potentially interact with the azide group frontiersin.orgnih.gov. This could lead to catalyst deactivation or undesired side reactions involving the azide, such as reduction or cycloaddition.

Therefore, the successful use of 5-Azido-1-pentanamine in catalytic hydroamination would require a carefully selected catalytic system that is chemoselective for the amine addition without reacting with the azide. While theoretically possible, specific examples of this compound being utilized in catalytic hydroamination reactions are not prominently featured in the scientific literature.

| Functional Group | Potential Reaction Type | Required Co-reactant/Conditions | Considerations |

|---|---|---|---|

| Primary Amine (-NH2) | Catalytic Hydroamination | Alkene/Alkyne, Metal Catalyst | Potential for catalyst interaction with the azide group. |

| Azide (-N3) | Reduction to Amine | Reducing Agent (e.g., H2/Pd, Zn) | Common transformation to form diamines or guanidines. |

Strategic Applications in Complex Organic Synthesis

Building Block for Natural Product Total Synthesis

The strategic incorporation of 5-Azido-1-pentanamine HCl has proven instrumental in the total synthesis of several complex natural products, particularly those containing nitrogenous heterocyclic scaffolds.

Integration into Indole-Alkaloid Scaffolds (e.g., Phidianidines)

A notable application of 5-Azido-1-pentanamine is in the total synthesis of phidianidines A and B, cytotoxic marine alkaloids isolated from the sea mollusk Phidiana militaris. nih.govcwu.edu In a convergent synthetic approach, 5-Azido-1-pentanamine serves as a key precursor to a crucial intermediate, N-5-azidopentyl-N′-hydroxyguanidine. nih.gov This intermediate is then reacted with a substituted indole-3-acetyl chloride to construct the central 1,2,4-oxadiazole (B8745197) ring of the phidianidine core. nih.gov The azide (B81097) functionality in this synthesis acts as a masked amino group, which is later reduced to the corresponding amine and subsequently elaborated into the guanidine (B92328) moiety present in the final natural products. nih.gov This strategy highlights the utility of the azido (B1232118) group as a stable and versatile protecting group for an amine that can be unmasked under mild conditions at a later synthetic stage.

Key Synthetic Steps in the Total Synthesis of Phidianidines using 5-Azido-1-pentanamine:

| Step | Reactant 1 | Reactant 2 | Key Transformation | Resulting Intermediate/Product |

| 1 | 5-Azido-1-pentanamine | - | Elaboration | N-5-azidopentyl-N′-hydroxyguanidine |

| 2 | N-5-azidopentyl-N′-hydroxyguanidine | Indole-3-acetyl chloride | 1,2,4-Oxadiazole formation | 3-(5-azidopentylamino)-5-((indol-3-yl)-methyl)-1,2,4-oxadiazole |

| 3 | Azido-oxadiazole intermediate | Zinc and ammonium (B1175870) formate | Azide reduction | Amine precursor to phidianidine |

| 4 | Amine precursor | - | Guanidinylation | Phidianidine A or B |

Access to Azabicyclic Core Skeletons

While direct literature explicitly detailing the use of this compound for the synthesis of azabicyclic cores is limited, the principles of intramolecular cyclization of ω-azido amines suggest its potential in this area. The dual functionality of 5-azido-1-pentanamine allows for the initial attachment to a molecular scaffold via its primary amine, followed by an intramolecular reaction involving the azide. For instance, an intramolecular aza-Prins cyclization or a related cascade reaction could be employed to construct indolizidine and quinolizidine (B1214090) cores, which are common motifs in various alkaloids. core.ac.uknih.gov In such a strategy, the amine would first be acylated or alkylated, and then an intramolecular cyclization would be triggered, potentially involving the azide group as a masked nucleophile or after its reduction to an amine. This approach offers a pathway to rapidly assemble complex bicyclic systems from acyclic precursors.

Precursor in Nucleoside and Nucleotide Analog Synthesis

The synthesis of modified nucleosides and nucleotides is crucial for the development of antiviral and anticancer agents. wgtn.ac.nz The introduction of an azido group, often at the 5'-position of the sugar moiety, is a common strategy to create analogs with modified biological activity. nih.gov While direct examples of the incorporation of the entire 5-azido-1-pentanamine moiety into a nucleoside analog are not prevalent in the reviewed literature, the use of ω-azidoalkylamines as linkers or modifying agents is a recognized strategy.

The primary amine of 5-azido-1-pentanamine could be used to attach this bifunctional linker to a nucleobase or a sugar, with the terminal azide then available for further modifications, such as "click" chemistry reactions. For example, the amine could be reacted with a suitably functionalized purine (B94841) or pyrimidine (B1678525) base, and the resulting azido-tethered nucleobase could then be glycosylated. Alternatively, the amine could be coupled to the sugar portion of a pre-formed nucleoside. The azide group serves as a versatile handle for introducing other functionalities or for cyclization reactions.

Utilization in the Construction of Macrocyclic Structures

Macrocycles are an important class of molecules with diverse applications in medicine and materials science. nih.govacs.org The synthesis of macrocycles often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Bifunctional molecules like 5-azido-1-pentanamine are valuable precursors for macrocyclization.

A common strategy involves a two-step process where the amine and azide groups react sequentially. For example, the primary amine can be used to anchor the pentyl chain to one part of a linear precursor, and a subsequent intramolecular reaction involving the azide at the other end of the chain can close the ring. The azide can participate in various cyclization reactions, including the Staudinger ligation or the Huisgen 1,3-dipolar cycloaddition ("click" chemistry) with an alkyne. acs.org This approach allows for the construction of macrocycles containing a nitrogen atom within the ring, which can be crucial for the molecule's biological activity or material properties.

Development of Nitrogen-Rich Molecular Architectures

Nitrogen-rich compounds are of significant interest for their potential as high-energy materials and as ligands in coordination chemistry. nih.govresearchgate.net The azide group is a key functional group in the synthesis of such molecules. This compound can serve as a building block for introducing a pentyl chain with a terminal azide into a larger molecule, thereby increasing its nitrogen content.

A primary application of azides in this context is the synthesis of tetrazoles, which are five-membered aromatic rings containing four nitrogen atoms. researchgate.net The azide group of 5-azido-1-pentanamine can undergo a [3+2] cycloaddition reaction with a nitrile to form a tetrazole ring. nih.gov By first functionalizing the amine group of 5-azido-1-pentanamine and then reacting the azide with a nitrile-containing molecule, complex nitrogen-rich architectures can be assembled. This strategy provides a route to novel energetic materials and ligands with tailored properties.

Integration into Advanced Bioconjugation Technologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Chemical Biology

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and specific method for forging a stable triazole linkage between an azide (B81097) and a terminal alkyne. vectorlabs.com 5-Azido-1-pentanamine HCl serves as a key building block in this reaction, offering a versatile platform for introducing an azide moiety into a target molecule.

Orthogonal Functionalization Strategies

The true power of this compound lies in its bifunctional nature, which permits orthogonal functionalization. The primary amine can be selectively reacted with a variety of electrophiles, such as activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates, to attach the linker to a biomolecule of interest, like a protein or an antibody. scbt.com This initial conjugation step leaves the azide group untouched and available for a subsequent CuAAC reaction with an alkyne-containing molecule. This orthogonality is crucial as it prevents self-polymerization or other unwanted side reactions, ensuring the precise and controlled assembly of the desired conjugate. nih.gov

This strategy allows for the modular construction of complex bioconjugates. For instance, a protein can first be functionalized with this compound through its amine group. The resulting azide-modified protein can then be selectively ligated to an alkyne-functionalized payload, such as a fluorescent dye, a drug molecule, or a radiolabel, via CuAAC. This stepwise approach provides a high degree of control over the final conjugate's composition and stoichiometry.

Synthesis of Bioactive Conjugates for Research Probes

The application of this compound in CuAAC has been instrumental in the synthesis of a wide array of bioactive conjugates used as research probes. These probes are designed to investigate biological processes with high specificity and sensitivity.

For example, this linker can be used to attach biotin (B1667282) (an affinity tag) to a specific protein. The amine group of this compound can be reacted with an activated biotin derivative. The resulting biotin-azide conjugate can then be attached to an alkyne-modified protein of interest via CuAAC. The biotinylated protein can then be used for affinity purification, pull-down assays, or imaging applications using streptavidin-conjugated reporters.

Similarly, fluorescent probes can be synthesized by first reacting this compound with a fluorescent dye containing an amine-reactive group. The resulting azide-functionalized fluorophore can then be "clicked" onto an alkyne-modified biomolecule, enabling its visualization and tracking within a cellular environment. nih.govnih.gov

| Probe Type | Functionalization Strategy | Application |

| Affinity Probe | Amine-reactive biotin derivative + this compound, followed by CuAAC with an alkyne-modified protein. | Protein purification, pull-down assays, imaging. |

| Fluorescent Probe | Amine-reactive fluorophore + this compound, followed by CuAAC with an alkyne-modified biomolecule. | Cellular imaging, fluorescence microscopy. |

| Drug Conjugate | Amine-reactive drug molecule + this compound, followed by CuAAC with an alkyne-modified targeting ligand. | Targeted drug delivery studies. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Bioconjugation

While CuAAC is a powerful tool, the cytotoxicity of the copper catalyst can be a concern in living systems. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative for ligating azides and alkynes. magtech.com.cn This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst. magtech.com.cnresearchgate.net

This compound is fully compatible with SPAAC. The azide group of the linker readily participates in the cycloaddition with strained alkynes. broadpharm.com This allows for the bioconjugation of sensitive biological molecules in environments where the presence of a metal catalyst is undesirable, such as in live-cell imaging or in vivo applications. The amine functionality of this compound can be used to first attach the linker to a biomolecule, followed by the SPAAC reaction with a cyclooctyne-modified partner. researchgate.net

Design of Multifunctional Linkers for Molecular Probes

The inherent bifunctionality of this compound makes it an excellent starting point for the design of more complex multifunctional linkers. scbt.combroadpharm.comcovachem.com By chemically modifying the primary amine, a variety of other functional groups can be introduced, creating linkers with three or more reactive handles.

For instance, the amine group can be reacted with a molecule that contains both a carboxylic acid and another functional group, such as a maleimide (B117702). This would result in a trifunctional linker with an azide for click chemistry, a maleimide for reaction with thiols (e.g., cysteine residues in proteins), and a carboxylic acid that could be further functionalized.

Such multifunctional linkers are invaluable for creating sophisticated molecular probes and bioconjugates. They allow for the attachment of multiple labels, targeting moieties, or therapeutic agents to a single scaffold, enabling the development of theranostic agents (molecules that combine therapeutic and diagnostic capabilities) and other advanced biomaterials.

Contributions to Materials Science and Polymer Chemistry

Functionalization of Polymeric Materials via Click Chemistry

The surface modification of polymeric materials is crucial for tailoring their properties for specific applications, such as biocompatibility, adhesion, and sensor technology. 5-Azido-1-pentanamine HCl serves as an excellent linker for introducing azide (B81097) functionalities onto polymer surfaces that possess reactive groups like carboxylic acids or activated esters. Once the amine end of 5-azido-1-pentanamine is anchored to the polymer, the exposed azide group becomes available for subsequent "clicking" with alkyne-modified molecules. broadpharm.com

This "grafting to" approach allows for the covalent attachment of a wide range of molecules, including bioactive peptides, fluorescent dyes, or other polymers, to the material's surface. The high efficiency and mild reaction conditions of click chemistry ensure that the bulk properties of the polymeric material remain unchanged while the surface is precisely functionalized. nih.govsigmaaldrich.com

Table 1: Representative Examples of Polymer Surface Functionalization via Azide-Alkyne Click Chemistry

| Polymer Substrate | Functional Group for Amine Coupling | Alkyne-Modified Molecule | Resulting Surface Property |

| Poly(acrylic acid) (PAA) | Carboxylic Acid | Alkyne-PEG | Antifouling, Biocompatible |

| Polystyrene-co-maleic anhydride (B1165640) (SMA) | Anhydride | Alkyne-Biotin | Biosensor, Affinity Matrix |

| Poly(lactic-co-glycolic acid) (PLGA) | Carboxylic Acid | Alkyne-RGD peptide | Enhanced Cell Adhesion |

This table presents illustrative examples of how azide-functionalized surfaces, achievable with linkers like 5-azido-1-pentanamine, are used in materials science. The data is representative of typical outcomes in the field.

Synthesis of Novel Polymeric Architectures with Tailored Properties

The ability to form complex and well-defined polymer architectures is a cornerstone of modern polymer chemistry. This compound can be utilized as a key building block in the synthesis of various macromolecular structures, such as block copolymers, graft copolymers, and dendrimers.

For instance, a polymer with a pending carboxylic acid or other amine-reactive group can be reacted with 5-azido-1-pentanamine to create an azide-functionalized macroinitiator. This macroinitiator can then be used in a click reaction with an alkyne-terminated polymer of a different type to form a block copolymer. This modular approach allows for the combination of different polymer blocks with distinct properties, such as hydrophobicity and hydrophilicity, to create amphiphilic block copolymers that can self-assemble into micelles or other nanostructures for drug delivery applications. nih.gov

In the synthesis of dendrimers, 5-azido-1-pentanamine can be used as a branching unit. The amine can react with a multifunctional core, and the azide can then be reacted with a molecule containing multiple alkyne groups, leading to the next generation of the dendrimer. This iterative process allows for the precise construction of highly branched and monodisperse dendritic structures.

Table 2: Examples of Polymeric Architectures Synthesized Using Azide-Amine Linkers

| Polymeric Architecture | Synthesis Strategy | Key Properties | Potential Application |

| A-B Diblock Copolymer | Azide-functionalized polymer A + Alkyne-terminated polymer B | Amphiphilicity, Self-assembly | Drug delivery, Nanoreactors |

| Graft Copolymer | Polymer backbone with azide groups + Alkyne-terminated side chains | Altered solubility, Stimuli-responsive | Smart materials, Coatings |

| Dendrimer | Iterative growth using amine and azide reactions | High functionality, Low viscosity | Catalysis, Gene delivery |

This table provides a conceptual overview of how a bifunctional linker like 5-azido-1-pentanamine can be instrumental in creating advanced polymer architectures. The properties and applications are representative of those found in the broader literature.

Development of Hybrid Materials with Azide-Amine Functionality

Hybrid materials, which combine organic and inorganic components, often exhibit synergistic properties that are not present in the individual constituents. This compound can play a crucial role in the fabrication of such materials by acting as a molecular bridge between an inorganic surface and an organic polymer.

For example, the amine group of 5-azido-1-pentanamine can be used to functionalize the surface of inorganic nanoparticles, such as silica (B1680970) or gold nanoparticles, that have been pre-treated to bear reactive groups like epoxides or carboxylic acids. This results in nanoparticles coated with a layer of azide groups. These azide-functionalized nanoparticles can then be "clicked" onto alkyne-containing polymers, leading to the formation of a polymer-nanoparticle hybrid material.

These hybrid materials can possess enhanced mechanical strength, thermal stability, or unique optical and electronic properties, depending on the nature of the polymer and the nanoparticle. The dual functionality of 5-azido-1-pentanamine provides a robust method for ensuring a strong covalent linkage between the organic and inorganic phases, which is essential for the performance and stability of the hybrid material.

Computational and Theoretical Investigations of Reactivity and Structure

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods are fundamental tools for elucidating the intricate details of chemical reactions at the molecular level. For 5-Azido-1-pentanamine HCl, these studies would focus on key reactive sites: the azide (B81097) (-N₃) and the primary amine (-NH₂) groups.

A primary area of investigation would be the thermal and photochemical decomposition of the azide group. Computational methods can map the potential energy surface of these reactions, identifying transition states and intermediates. For instance, the decomposition of an alkyl azide can proceed through a concerted mechanism or via the formation of a highly reactive nitrene intermediate. Quantum chemical calculations can determine the activation energy barriers for these pathways, predicting the most likely reaction mechanism under different conditions.

Another significant reaction mechanism to study would be the participation of the amine and azide groups in intramolecular cyclization or intermolecular reactions. For example, under specific conditions, the amine could potentially interact with the azide moiety, leading to the formation of cyclic compounds. Quantum chemical calculations can model these reaction pathways, providing insights into their feasibility and the stability of the resulting products.

Hypothetical Reaction Coordinate for Azide Decomposition:

| Reaction Coordinate | Energy (kcal/mol) | Structure Description |

| Reactant | 0 | Ground state 5-Azido-1-pentanamine |

| Transition State 1 | Value | Elongated N-N bond in the azide group |

| Intermediate | Value | Formation of a pentylnitrene |

| Transition State 2 | Value | Hydrogen migration |

| Product | Value | Iminopentane |

Note: The energy values in this table are hypothetical and would need to be determined through specific quantum chemical calculations.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would provide a wealth of information about its reactivity and properties.

Key electronic properties that can be calculated using DFT include:

Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity.

Electron Density Distribution and Electrostatic Potential: These calculations reveal the electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atoms of the azide group and the amine group are expected to be electron-rich, making them susceptible to electrophilic attack. The electrostatic potential map would visually represent these reactive sites.

Atomic Charges: DFT can calculate the partial charges on each atom, providing further insight into the molecule's polarity and reactive centers.

These DFT-derived parameters can be used to predict how this compound will interact with other molecules, such as in "click" chemistry reactions involving the azide group or acid-base reactions involving the amine group.

Predicted Electronic Properties of 5-Azido-1-pentanamine:

| Property | Predicted Value | Significance |

| HOMO Energy | Value (eV) | Relates to the ability to donate electrons |

| LUMO Energy | Value (eV) | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Value (eV) | Indicator of chemical reactivity and stability |

| Dipole Moment | Value (Debye) | Measures the overall polarity of the molecule |

Note: The values in this table are placeholders and would be the result of specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for exploring these aspects.

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms in a system (e.g., the molecule in a solvent), MD can explore the conformational landscape and identify the most populated conformational states. For this compound, MD simulations could be used to study:

The dynamics of the alkyl chain and the flexibility of the molecule.

The interaction of the molecule with solvent molecules, which can influence its conformation and reactivity.

The potential for intramolecular hydrogen bonding between the protonated amine and the azide group.

The results of these simulations can be used to generate properties such as the root-mean-square deviation (RMSD) and radius of gyration, which quantify the molecule's structural stability and compactness over time.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are utilized to confirm the carbon-hydrogen framework of 5-Azido-1-pentanamine HCl.

In a study detailing the synthesis of this compound, ¹H NMR spectroscopy was performed in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The resulting spectrum displayed distinct signals corresponding to the different protons in the molecule. The three protons of the ammonium (B1175870) group (-NH₃⁺) appear as a broad singlet at 7.94 ppm. The methylene (B1212753) group adjacent to the azide (B81097) (N₃-CH₂) is observed as a triplet at 3.29 ppm, while the methylene group adjacent to the ammonium group (H₃N⁺-CH₂) presents as a multiplet at 2.71 ppm. The remaining three methylene groups in the pentyl chain appear as multiplets between 1.31 and 1.51 ppm. nih.gov

¹³C NMR spectroscopy, conducted in deuterated methanol (B129727) (CD₃OD), further corroborates the structure by identifying the five distinct carbon environments. The chemical shifts are recorded at 52.1, 40.6, 29.4, 28.1, and 24.7 ppm, corresponding to the five carbon atoms of the pentanamine backbone. nih.gov

Interactive Data Table: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H | DMSO-d₆ | 7.94 | s | -NH₃⁺ | nih.gov |

| ¹H | DMSO-d₆ | 3.29 | t | N₃-CH₂- | nih.gov |

| ¹H | DMSO-d₆ | 2.71 | m | -CH₂-NH₃⁺ | nih.gov |

| ¹H | DMSO-d₆ | 1.51 | m | -CH₂-CH₂-CH₂- | nih.gov |

| ¹H | DMSO-d₆ | 1.31 | m | -CH₂-CH₂-CH₂- | nih.gov |

| ¹³C | CD₃OD | 52.1 | - | C5 (adjacent to N₃) | nih.gov |

| ¹³C | CD₃OD | 40.6 | - | C1 (adjacent to NH₃⁺) | nih.gov |

| ¹³C | CD₃OD | 29.4 | - | C3 | nih.gov |

| ¹³C | CD₃OD | 28.1 | - | C4 | nih.gov |

| ¹³C | CD₃OD | 24.7 | - | C2 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the elemental composition of a molecule by providing a precise mass-to-charge ratio (m/z). This allows for the unequivocal confirmation of a compound's molecular formula.

For 5-Azido-1-pentanamine, the protonated molecule ([M+H]⁺) has a calculated exact mass that can be verified by HRMS. Although a specific HRMS dataset for the hydrochloride salt is not detailed in the available literature, low-resolution mass spectrometry using electrospray ionization (ESI+) has been reported. This analysis showed a peak at an m/z of 129.1, which corresponds to the calculated mass of the protonated form of the free base, C₅H₁₃N₄⁺. nih.gov This finding is crucial for confirming the mass of the parent molecule and thus its molecular identity.

Interactive Data Table: Mass Spectrometry Data for 5-Azido-1-pentanamine

| Technique | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Molecular Formula (protonated) | Reference |

|---|---|---|---|---|---|

| LRMS | ESI+ | 129.1 | 129.1 | C₅H₁₃N₄⁺ | nih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and conformational geometry.

To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. For this analysis to be performed, the compound must first be grown as a single crystal of sufficient size and quality, which can be a challenging process. If a suitable crystal were obtained, X-ray diffraction analysis would provide the exact solid-state conformation and the packing of the molecules in the crystal lattice, offering unambiguous proof of its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying volatile and thermally stable compounds.

The application of GC-MS to this compound would likely require derivatization. The primary amine and the polar nature of the hydrochloride salt make the compound non-volatile. Derivatization, for instance, by silylation of the amine group, would be necessary to increase its volatility and thermal stability for GC analysis. While no specific GC-MS studies on this compound are found in the literature, this technique could theoretically be employed for purity assessment, particularly for detecting volatile organic impurities from its synthesis.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for compounds that are not sufficiently volatile for GC analysis.

The purity of this compound has been assessed using HPLC. Reports indicate that the compound exhibits a purity of ≥99% as determined by this method. nih.gov While the specific chromatographic conditions (e.g., column type, mobile phase composition, and detector) are not detailed in the referenced study, reversed-phase HPLC would be a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The compound would be detected using a suitable detector, such as a UV detector (if the molecule possesses a chromophore) or a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) for compounds lacking a strong chromophore. HPLC is invaluable for both analytical purity checks and for preparative purification to isolate the compound of interest from reaction mixtures and byproducts.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Transformations

The azide (B81097) and amine moieties of 5-Azido-1-pentanamine HCl can be independently or concertedly involved in a range of catalytic transformations. The primary amine can act as a ligand for transition metals, while the azide group is a key participant in bioorthogonal reactions.

Future research is likely to focus on leveraging these functionalities in novel catalytic systems. For instance, the amine group could be used to anchor the molecule to a solid support, creating a heterogeneous catalyst with a pendant azide group available for further reactions. Conversely, the azide could be transformed into a triazole ring through cycloaddition reactions, with the resulting structure serving as a ligand for various metal-catalyzed processes.

A significant area of exploration lies in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). organic-chemistry.orgnih.govresearchgate.netglenresearch.comchesci.com The CuAAC reaction typically yields 1,4-disubstituted 1,2,3-triazoles, while RuAAC produces the 1,5-regioisomer. organic-chemistry.orgnih.govresearchgate.netnih.gov The ability to selectively synthesize these different isomers using this compound could lead to the development of novel ligands and catalysts with tailored electronic and steric properties.

| Catalytic Reaction | Catalyst | Product Regioselectivity | Potential Application of this compound |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | 1,4-disubstituted 1,2,3-triazole | Synthesis of novel ligands, functional materials, and bioconjugates. researchgate.net |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole | Access to alternative triazole isomers for diverse applications in materials and medicinal chemistry. organic-chemistry.orgnih.gov |

Development of Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of this compound and its derivatives is a key area of future research. Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste.

Future efforts will likely focus on the principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the development of catalytic processes that minimize byproducts. For instance, iron-catalyzed difunctionalization of alkenes has emerged as a promising method for the direct synthesis of unprotected 2-azidoamines, offering an operationally simple and scalable route. organic-chemistry.orgnih.govacs.orgacs.org Exploring similar iron-catalyzed or other transition-metal-catalyzed C-H amination and azidation reactions on pentane-based substrates could provide more sustainable pathways to this compound.

Biocatalysis presents another exciting frontier for the sustainable synthesis of amino- and azido-containing compounds. Enzymes such as transaminases and imine reductases are increasingly being used for the asymmetric synthesis of chiral amines. mdpi.com Research into engineered enzymes that can selectively introduce an azide or amine group onto an aliphatic chain could lead to highly efficient and environmentally friendly production methods. dntb.gov.uanih.gov

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Iron-Catalyzed Difunctionalization | Use of an inexpensive and benign metal catalyst, operational simplicity. organic-chemistry.orgnih.gov | A more sustainable and cost-effective alternative to traditional methods. |

| Biocatalysis (e.g., using transaminases) | High selectivity, mild reaction conditions, use of renewable resources. mdpi.com | Environmentally friendly production with the potential for enantioselective synthesis of derivatives. |

Expansion into Supramolecular Chemistry and Nanotechnology

The bifunctional nature of this compound makes it an ideal candidate for applications in supramolecular chemistry and nanotechnology. The amine group can serve as an anchor to various surfaces, while the azide group provides a versatile handle for post-functionalization via click chemistry.

In the realm of nanotechnology, this compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles or magnetic nanoparticles. nih.govresearchgate.net The amine group can bind to the nanoparticle surface, creating a hydrophilic shell that improves their dispersibility in aqueous media. The exposed azide groups can then be used to attach a wide range of molecules, including fluorescent dyes, targeting ligands, or drugs, for applications in bioimaging and drug delivery. The functionalization of surfaces with amino groups is a well-established technique. nih.govrsc.org

In supramolecular chemistry, this compound can act as a building block for the construction of complex, self-assembling systems. The ability to form directional hydrogen bonds through the amine group, coupled with the ability to form covalent linkages via the azide group, could be exploited in the design of novel hydrogels, liquid crystals, and other functional materials. The principles of molecular recognition and self-assembly are central to this field. rsc.org

Design of Advanced Molecular Tools for Chemical Biology Research

The bioorthogonal reactivity of the azide group makes this compound a valuable tool in chemical biology. acs.org It can be used as a bifunctional linker to connect different molecular entities, such as a reporter group and a reactive group, for the development of chemical probes to study biological processes. nih.govbldpharm.comhighforceresearch.comub.edu

One prominent application is in the field of activity-based protein profiling (ABPP). mdpi.comresearchgate.netnih.govbattelle.orgnih.gov In a typical ABPP experiment, a probe containing a reactive group that covalently modifies the active site of an enzyme and a reporter tag for detection is used. This compound can serve as a linker to connect a smaller, more cell-permeable reactive group with a larger reporter tag, such as biotin (B1667282) or a fluorophore, which is attached via click chemistry after the probe has labeled its target protein. This two-step approach allows for the profiling of enzyme activities in living cells. nih.gov

Furthermore, this compound can be incorporated into more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins. bldpharm.com The flexible five-carbon chain of this compound could serve as a linker to connect a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.

| Application Area | Role of this compound | Key Advantages |

| Activity-Based Protein Profiling (ABPP) | Bifunctional linker to connect a reactive group and a reporter tag. mdpi.comnih.gov | Allows for two-step labeling strategies, improving cell permeability of probes. |

| Proteolysis-Targeting Chimeras (PROTACs) | As a flexible linker between the target protein binder and the E3 ligase ligand. bldpharm.com | Enables the spatial proximity required for ubiquitination and subsequent protein degradation. |

| Bioconjugation | A versatile linker for attaching molecules to proteins, nucleic acids, or other biomolecules. nih.gov | The azide group provides a bioorthogonal handle for specific and efficient conjugation. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-Azido-1-pentanamine HCl, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis involves reducing azido intermediates under controlled conditions. For example, 5-Azido-1-pentanamine is synthesized by treating 5-azido-pentanol derivatives with triphenylphosphine (PPh₃) in HCl/EtOAc at 0°C, followed by neutralization and extraction . To optimize yield, stoichiometric ratios of PPh₃ (1.0–1.1 equivalents) and extended reaction times (≥30 hours) are critical. Post-synthesis purification via fractional crystallization or column chromatography ensures high purity (>85% yield) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for structural confirmation, with characteristic azide (-N₃) signals at δ ~3.28 ppm (¹H) and 41–51 ppm (¹³C). Infrared (IR) spectroscopy identifies the azide stretch (~2089 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while elemental analysis confirms stoichiometry .

Q. How should researchers handle safety considerations when working with this compound?

- Methodological Answer : Due to the azide group’s explosive potential, store the compound at -20°C in inert, dry conditions. Use blast shields and remote handling tools during synthesis. Neutralize waste with sodium nitrite (NaNO₂) to prevent accumulation of hazardous hydrazoic acid (HN₃) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in click chemistry applications?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates transition states for azide-alkyne cycloadditions. Exact-exchange terms improve accuracy in modeling reaction barriers (<2.4 kcal/mol error). Solvent effects are incorporated via polarizable continuum models (PCMs) .

Q. What strategies resolve contradictory data in azide-containing compound analysis?

- Methodological Answer : For titration discrepancies, use derivative plots (1st/2nd order) to refine endpoints in potentiometric analyses. In spectroscopic conflicts, cross-validate with alternative techniques (e.g., X-ray crystallography or 2D NMR) and apply statistical error analysis (e.g., t-tests for batch variations) .

Q. How to design multi-step syntheses using this compound as a building block?

- Methodological Answer : Leverage the azide’s bioorthogonality for Huisgen cycloaddition with alkynes to form triazole linkages. Optimize stepwise protocols by isolating intermediates (e.g., Boc-protected amines) to prevent side reactions. For peptide coupling, use carbodiimide activators (e.g., DCC) in anhydrous DCM .

Q. What analytical approaches validate purity in complex reaction mixtures containing azido compounds?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210–260 nm resolves azide derivatives. For trace impurities, combine gas chromatography-mass spectrometry (GC-MS) with isotopic labeling. Quantify residual solvents via headspace GC and Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.